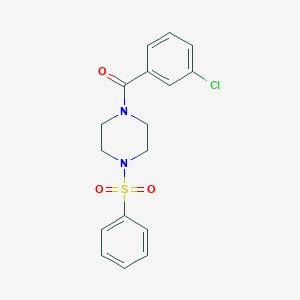![molecular formula C23H30N2O3S B248499 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B248499.png)
1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine, also known as MPS or 4-MeO-DICP, is a piperazine derivative that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 441.6 g/mol.
Mécanisme D'action
The exact mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. This dual action may contribute to its anxiolytic and antidepressant effects.
Biochemical and physiological effects:
Studies have shown that 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine can alter the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to increase neurogenesis in the hippocampus, which may contribute to its antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine in laboratory experiments is its relatively low toxicity compared to other psychoactive compounds. However, its potency and limited solubility in water may present challenges in experimental design.
Orientations Futures
There are several areas of future research that could be explored with 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine. One potential avenue is the development of more selective agonists and antagonists at the 5-HT1A and 5-HT2A receptors, which could help to elucidate the exact mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine. Additionally, further studies could investigate the potential therapeutic applications of 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine in other neuropsychiatric disorders, such as schizophrenia and bipolar disorder.
Méthodes De Synthèse
The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine involves the reaction of 1-(4-methoxyphenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine with a suitable reagent such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the product is isolated through filtration and recrystallization.
Applications De Recherche Scientifique
1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the use of 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine as a potential treatment for depression and anxiety disorders. 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, and there is evidence to suggest that it may act through modulation of the serotonin and dopamine systems in the brain.
Propriétés
Nom du produit |
1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine |
|---|---|
Formule moléculaire |
C23H30N2O3S |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine |
InChI |
InChI=1S/C23H30N2O3S/c1-28-22-11-13-23(14-12-22)29(26,27)25-17-15-24(16-18-25)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-6,11-14,20-21H,7-10,15-18H2,1H3 |
Clé InChI |
ROXMBDRFJORDAY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248421.png)
![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B248425.png)
![(2,3-Dimethoxy-phenyl)-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-methanone](/img/structure/B248426.png)
![2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B248427.png)

![3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one](/img/structure/B248431.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B248434.png)

![9-ethyl-3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B248437.png)
